molecular formula C18H16N2O3S2 B2794682 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one CAS No. 324579-69-3

1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one

Cat. No.: B2794682
CAS No.: 324579-69-3
M. Wt: 372.46
InChI Key: AGODQUDYVBFJJE-UHFFFAOYSA-N
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Description

1-{[4-(4-Methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one is a novel, synthetically derived small molecule characterized by a unique multi-substituted 1H-imidazole core. This complex structure, featuring both a 4-methylbenzenesulfonyl (tosyl) group and a 2-phenyl ring, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Its specific mechanism of action and full biological profile are yet to be elucidated, presenting a valuable opportunity for investigative studies. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, or as a chemical probe to explore structure-activity relationships (SAR) targeting various biological pathways. Given the established pharmacological importance of imidazole-containing compounds and sulfonamide derivatives in developing therapeutic agents, this chemical serves as a sophisticated building block for advanced chemical biology and high-throughput screening initiatives. All materials are provided For Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and structural confirmation.

Properties

IUPAC Name

S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-8-10-15(11-9-12)25(22,23)18-17(24-13(2)21)19-16(20-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGODQUDYVBFJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methylphenyl sulfonyl chloride with 2-phenyl-1H-imidazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s imidazole core distinguishes it from pyrazole, triazole, and dihydroimidazolone derivatives. Key comparisons include:

Imidazole vs. Pyrazole Derivatives
  • Compound 5 (): 1-(1-(4-(2-cyclohexylvinyl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one Core: Pyrazole (two adjacent nitrogen atoms). Substituents: Cyclohexylvinyl and methyl groups. Synthesis: Condensation reactions with hydrazine derivatives.
Imidazole vs. Triazole Derivatives
  • Compound from : 2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Core: 1,2,4-Triazole (three nitrogen atoms). Substituents: Phenylsulfonyl, difluorophenyl, and phenylethanone. Synthesis: Sodium ethoxide-mediated coupling with α-halogenated ketones. Key Difference: Triazoles exhibit enhanced metabolic stability, often leveraged in antimicrobial agents .
Imidazole vs. Dihydroimidazolone Derivatives
  • Compound from : 4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one Core: Dihydroimidazolone (non-aromatic, partially saturated). Substituents: Benzenesulfonyl ethyl and ethyl groups. Key Difference: Reduced aromaticity may lower thermal stability but improve solubility .

Substituent Effects and Functional Groups

Sulfonyl and Sulfanyl Groups
  • Target Compound: 4-Methylbenzenesulfonyl at position 4 and sulfanyl-ethanone at position 4.
  • Compound 1f () : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one
    • Substituents : Sulfanylidene and chloromethyl groups.
    • Synthesis : Ruthenium-catalyzed reactions.
    • Contrast : The sulfanylidene group (S=O) differs from the target’s sulfanyl (S–C) group, affecting polarity and coordination chemistry .
Aromatic vs. Aliphatic Substituents
  • Compound 7 () : 1-(1-(4-(Cyclohept-1-en-1-yl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one
    • Substituents : Cycloheptenyl and methyl groups.
    • Key Feature : Aliphatic substituents increase lipophilicity, contrasting with the target’s aromatic phenyl and sulfonyl groups .

Biological Activity

The compound 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one is a complex organic molecule that incorporates several functional groups, including an imidazole ring and a sulfonyl moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in other therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 950305-91-6
Molecular Formula C22H23N3O3S2
Molecular Weight 455.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions or bind to active sites of enzymes, while the sulfonyl group can participate in hydrogen bonding, enhancing binding affinity and specificity.

Enzyme Inhibition

Research indicates that compounds similar to This compound often exhibit inhibitory effects on various enzymes. For instance:

  • Carbonic Anhydrase Inhibition: Some studies have shown that imidazole derivatives can inhibit carbonic anhydrase isoforms, which are crucial in regulating pH and fluid balance in biological systems.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. This is based on its structural similarity to known anticancer agents that target specific pathways involved in tumor growth and proliferation.

Case Studies

Several case studies highlight the potential of this compound in various biological contexts:

  • Inhibition of Kinases: A study demonstrated that related imidazole compounds effectively inhibited kinases involved in cancer progression, suggesting a similar potential for This compound .
  • Antimicrobial Activity: Another investigation focused on the antimicrobial properties of sulfonamide derivatives, showing promising results against bacterial strains, which may extend to this compound due to its structural features .

Research Findings

Recent research findings indicate that the biological activity of This compound could be further explored through various assays:

Assay TypePotential Findings
Enzyme Inhibition IC50 values for specific enzymes
Cell Viability Effects on cancer cell lines
Antimicrobial Tests Minimum inhibitory concentration (MIC) against pathogens

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, alkylation, or sulfonation. Key steps include:
  • Reflux conditions : Use ethanolic potassium hydroxide (KOH) under reflux for 8–11 hours to facilitate imidazole ring formation .
  • pH control : Maintain pH during sulfonation to prevent side reactions (e.g., hydrolysis of the sulfonyl group) .
  • Purification : Recrystallize the final product using acetone or ethanol to achieve >95% purity .
  • Critical parameters : Monitor temperature (±2°C) and reactant stoichiometry to avoid byproducts like disulfides or oxidized derivatives .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromatic proton integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, particularly for chiral centers or tautomeric forms .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) and detect trace impurities .

Q. What stability considerations are essential for storing and handling this compound in experimental settings?

  • Methodological Answer : Stability depends on functional group sensitivity:
  • Light sensitivity : Store in amber vials at -20°C to prevent sulfonyl group degradation .
  • Moisture control : Use desiccants in storage containers to avoid hydrolysis of the imidazole-thioether bond .
  • pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent sulfonate ester cleavage .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize target-specific assays:
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Antimicrobial screening : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Employ molecular modeling tools:
  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450) and identify key binding residues .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity .

Q. What strategies are effective for conducting structure-activity relationship (SAR) studies on derivatives?

  • Methodological Answer : Systematic modifications and testing:
  • Functional group variation : Replace the 4-methylbenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Bioisosteric replacement : Substitute the phenyl ring with heteroaromatic groups (e.g., pyridine) to enhance solubility .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction features (e.g., hydrogen-bond acceptors) .

Q. How should researchers address contradictory data in biological activity assays or analytical characterizations?

  • Methodological Answer : Resolve discrepancies via:
  • Replicate experiments : Perform triplicate assays under standardized conditions (e.g., fixed temperature, pH) .
  • Orthogonal validation : Cross-check HPLC purity with NMR integration or elemental analysis .
  • Batch comparison : Analyze multiple synthetic batches to rule out impurity-driven variability .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer : Follow ecotoxicological protocols:
  • Photodegradation studies : Expose to UV light (254 nm) and analyze degradation products via LC-MS .
  • Hydrolysis kinetics : Measure half-life in aqueous buffers at varying pH (3–9) to model environmental persistence .
  • Soil microcosm assays : Evaluate biodegradation using OECD 307 guidelines .

Q. What analytical approaches identify and characterize degradation products under varying conditions?

  • Methodological Answer : Use advanced hyphenated techniques:
  • LC-QTOF-MS : Identify degradation products (e.g., sulfonic acid derivatives) with accurate mass measurements .
  • GC-MS : Analyze volatile byproducts (e.g., thiophenols) after derivatization .
  • NMR kinetics : Track real-time degradation in deuterated solvents using in-situ NMR .

Q. How to design toxicity studies to evaluate cellular and ecological effects?

  • Methodological Answer :
    Implement tiered testing:
  • In vitro : Use hepatic (HepG2) and renal (HEK293) cell lines for organ-specific toxicity profiling .
  • In vivo : Conduct acute toxicity (OECD 423) in rodent models with histopathological analysis .
  • Ecotoxicity : Perform Daphnia magna immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201) .

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